molecular formula C₂₉H₃₆F₂N₆O₁₀S B1153138 Ticagrelor CH2O-β-D-Glucuronide

Ticagrelor CH2O-β-D-Glucuronide

Cat. No.: B1153138
M. Wt: 698.69
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ticagrelor CH2O-β-D-Glucuronide is a crucial metabolite of Ticagrelor, a well-established P2Y12 receptor antagonist used therapeutically to prevent thrombotic events in patients with Acute Coronary Syndrome (ACS) or a history of myocardial infarction . The parent drug, Ticagrelor, is known for its reversible and non-competitive binding to the P2Y12 ADP receptor on platelets, effectively inhibiting ADP-mediated platelet activation and aggregation . Unlike prodrug thienopyridines like clopidogrel, Ticagrelor is pharmacologically active and does not require metabolic activation, though it is extensively metabolized in the liver . The formation of glucuronide conjugates, such as this compound, is a primary pathway in the metabolism and elimination of Ticagrelor and its active metabolites . This reference standard is specifically designed for use in pharmaceutical and metabolic research. Its primary applications include conducting biotransformation studies, performing pharmacokinetic analyses, and developing and validating analytical methods for the quantification of Ticagrelor and its metabolites in biological matrices. By utilizing this characterized metabolite, researchers can gain a deeper understanding of the drug's metabolic fate, clearance mechanisms, and overall pharmacokinetic profile. This product is intended solely for research purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₂₉H₃₆F₂N₆O₁₀S

Molecular Weight

698.69

Origin of Product

United States

Ii. Biotransformation Pathways of Ticagrelor Leading to Glucuronide Formation

Overview of Ticagrelor's Primary Metabolic Fates

Ticagrelor (B1683153), an orally administered antiplatelet agent, is not a prodrug and exerts its effects directly without the need for metabolic activation. nih.govnih.govdrugs.com However, it undergoes extensive metabolism following administration. The primary routes of metabolism are mediated by the cytochrome P450 system, particularly enzymes CYP3A4 and CYP3A5. nih.govdrugbank.comnih.gov

The main metabolic transformations include:

O-deethylation: This is a major pathway that leads to the formation of the active metabolite AR-C124910XX (M8). nih.govnih.gov This metabolite is significant as it is considered equipotent to the parent drug, Ticagrelor. nih.govnih.gov The exposure to AR-C124910XX is approximately one-third of the exposure to Ticagrelor. nih.gov

N-dealkylation: A secondary oxidative pathway results in the formation of the metabolite AR-C133913XX (M5). nih.gov

Following a single oral dose of radiolabeled Ticagrelor in healthy individuals, Ticagrelor and its active metabolite, AR-C124910XX, were identified as the primary components circulating in the plasma. nih.gov In contrast, the major substances found in urine were metabolite M5 and its glucuronide conjugate, M4. nih.gov The elimination of Ticagrelor is primarily through hepatic metabolism, with metabolites being excreted in both feces and urine. nih.govnih.gov

Table 1: Major Metabolites of Ticagrelor

Metabolite Name Parent Compound Metabolic Pathway Key Characteristics
AR-C124910XX (M8) Ticagrelor O-deethylation via CYP3A4/3A5 Active metabolite, equipotent to Ticagrelor. nih.govnih.govnih.gov
AR-C133913XX (M5) Ticagrelor N-dealkylation A major metabolite found in urine. nih.gov
M4 AR-C133913XX (M5) Glucuronidation Glucuronide conjugate of M5, found in urine. nih.gov
Ticagrelor O-glucuronide Ticagrelor Direct Glucuronidation (Phase II) A direct conjugate of the parent drug. pharmgkb.orgnih.gov

Characterization of Phase II Metabolism: Glucuronidation of Ticagrelor

Phase II metabolism involves conjugation reactions that attach polar molecules to a drug or its Phase I metabolites, facilitating their excretion. youtube.com For Ticagrelor, a key Phase II pathway is direct glucuronidation, which results in the formation of Ticagrelor O-glucuronide. pharmgkb.orgnih.gov

This conjugation reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov Research using human liver microsomes (HLM) and human intestinal microsomes (HIM) has demonstrated that multiple UGT isoforms are involved in the conversion of Ticagrelor to its O-glucuronide. nih.gov The specific isoforms identified include UGT1A9, UGT1A7, UGT1A3, UGT1A4, UGT1A1, UGT2B7, and UGT1A8. nih.gov Among these, UGT1A9 has been shown to exhibit the highest catalytic activity for this specific reaction. nih.gov

The kinetics of Ticagrelor glucuronidation have been characterized in vitro, showing different parameters in liver and intestinal microsomes. nih.gov

Table 2: In Vitro Kinetic Parameters for Ticagrelor Glucuronidation

Parameter Human Liver Microsomes (HLM) Human Intestinal Microsomes (HIM)
Apparent Km (μM) 5.65 2.52
Vmax (pmol min-1·mg protein-1) 8.03 0.90
In vitro intrinsic clearance (Vmax/Km) (μl min-1·mg protein-1) 1.42 0.36

Data sourced from a study on the contributions of UGTs to Ticagrelor metabolism. nih.gov

Identification of Specific Glucuronidation Sites on the Ticagrelor Molecular Structure

The chemical name for Ticagrelor is (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl) cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol. nih.gov The molecule possesses several potential sites for metabolic reactions.

The formation of Ticagrelor CH2O-β-D-Glucuronide , also referred to as Ticagrelor-O-glucuronide, occurs through the conjugation of glucuronic acid to a specific hydroxyl group on the Ticagrelor molecule. pharmgkb.orgresearchgate.net Examination of the chemical structures reveals that this attachment happens at the primary hydroxyl group of the 2-hydroxyethoxy side chain. researchgate.net This specific biotransformation creates a more polar, water-soluble metabolite primed for excretion from the body.

Iii. Enzymatic Characterization of Ticagrelor Glucuronidation

Role of Uridine Diphosphate-Glucuronosyltransferases (UGTs) in Ticagrelor (B1683153) Glucuronide Synthesis

The synthesis of Ticagrelor's glucuronide metabolite is a critical step in its metabolism and subsequent elimination from the body. nih.gov This process is mediated by various isoforms of UGT enzymes, which are found in several tissues, most notably the liver and intestines. nih.gov

Research has identified multiple human UGT isoforms that are involved in the conversion of Ticagrelor to its O-glucuronide metabolite. nih.gov Studies utilizing recombinant human UGTs have shown that several enzymes contribute to this metabolic pathway. nih.govnih.gov The primary isoforms implicated in this process include UGT1A9, UGT1A7, UGT1A3, UGT1A4, UGT1A1, UGT2B7, and UGT1A8. nih.govnih.gov Conversely, other isoforms such as UGT1A6, UGT1A10, UGT2B4, and UGT2B17 have demonstrated no significant glucuronidation activity towards Ticagrelor. nih.gov

Among the various UGT isoforms, UGT1A9 exhibits the highest catalytic activity in the glucuronidation of Ticagrelor. nih.govnih.gov The intrinsic clearance (CLint) value, a measure of an enzyme's catalytic efficiency, for UGT1A9 in this reaction is 0.56 μl/min/mg protein. nih.gov Following UGT1A9, other isoforms contribute to a lesser extent, with their catalytic activities ranked as follows: UGT1A7, UGT1A3, UGT1A4, UGT1A1, UGT2B7, and UGT1A8. nih.gov Their respective intrinsic clearance values are 0.07, 0.04, 0.04, 0.03, 0.02, and 0.01 μl/min/mg protein. nih.gov This highlights the crucial role of UGT1A9 in the metabolism of Ticagrelor. nih.gov

Table 1: Catalytic Activity of UGT Isoforms in Ticagrelor Glucuronidation

UGT IsoformIntrinsic Clearance (CLint) (μl/min/mg protein)
UGT1A90.56
UGT1A70.07
UGT1A30.04
UGT1A40.04
UGT1A10.03
UGT2B70.02
UGT1A80.01

Localization of UGT-Mediated Glucuronidation

The glucuronidation of Ticagrelor is not confined to a single organ but occurs in both the liver and the intestines, which are the primary sites for first-pass metabolism of many drugs. nih.gov

In human liver microsomes (HLM), the formation of Ticagrelor-O-glucuronide is a significant metabolic pathway. nih.govnih.gov The liver is a major site for drug metabolism, and the high expression of UGT1A9 in this organ underscores its importance in the hepatic glucuronidation of Ticagrelor. nih.gov

The intestines also play a role in the metabolism of Ticagrelor before it reaches systemic circulation. nih.gov Studies with human intestinal microsomes (HIM) have confirmed the formation of Ticagrelor's glucuronide metabolite. nih.govnih.gov Interestingly, while UGT1A10 is highly expressed in the intestine, it does not contribute to Ticagrelor glucuronidation. nih.gov This suggests that other UGT isoforms present in the intestine are responsible for this metabolic activity. nih.gov

Kinetic Parameters of Glucuronide Formation

The kinetics of Ticagrelor glucuronidation have been characterized in both human liver and intestinal microsomes. nih.gov In both systems, the formation of the glucuronide follows substrate inhibition kinetics. nih.govnih.gov

In human liver microsomes, the apparent Michaelis constant (Km), which represents the substrate concentration at half of the maximum reaction velocity (Vmax), is 5.65 μM. nih.govnih.gov The Vmax is 8.03 pmol/min/mg protein. nih.govnih.gov The substrate inhibition constant (Ksi) is 1,343.0 μM, and the in vitro intrinsic clearance (Vmax/Km) is 1.42 μl/min/mg protein. nih.govnih.gov

In human intestinal microsomes, the apparent Km is 2.52 μM, and the Vmax is 0.90 pmol/min/mg protein. nih.govnih.gov The Ksi is 292.9 μM, and the in vitro intrinsic clearance is 0.36 μl/min/mg protein. nih.govnih.gov These findings indicate a higher affinity but lower maximum velocity of glucuronidation in the intestines compared to the liver.

Table 2: Kinetic Parameters of Ticagrelor Glucuronidation

ParameterHuman Liver Microsomes (HLM)Human Intestinal Microsomes (HIM)
Apparent Km (μM)5.652.52
Vmax (pmol/min/mg protein)8.030.90
Ksi (μM)1,343.0292.9
In vitro Intrinsic Clearance (Vmax/Km) (μl/min/mg protein)1.420.36

Michaelis-Menten Kinetics Analysis for Ticagrelor Glucuronidation

The formation of Ticagrelor CH2O-β-D-Glucuronide is catalyzed by several UDP-glucuronosyltransferase (UGT) enzymes. Studies utilizing recombinant human UGTs have shown that the glucuronidation of ticagrelor by various isoforms, including UGT1A1, UGT1A3, UGT1A4, UGT1A7, UGT1A8, UGT1A9, and UGT2B7, conforms to Michaelis-Menten kinetics. nih.gov Among these, UGT1A9 displays the most significant catalytic activity. nih.govnih.gov In contrast, other isoforms such as UGT1A6, UGT1A10, UGT2B4, and UGT2B17 did not show any glucuronidation activity towards ticagrelor. nih.gov

Determination of Apparent Km, Vmax, and Intrinsic Clearance (in vitro)

In vitro studies using human liver microsomes (HLM) and human intestinal microsomes (HIM) have been crucial in quantifying the kinetic parameters of ticagrelor glucuronidation. nih.govnih.gov The apparent Michaelis constant (Km), maximum velocity (Vmax), and in vitro intrinsic clearance (CLint) have been determined for this metabolic reaction.

In HLM, the apparent Km for ticagrelor glucuronidation was found to be 5.65 μM, with a Vmax of 8.03 pmol/min/mg of protein. nih.govnih.gov This resulted in an in vitro intrinsic clearance (Vmax/Km) of 1.42 μl/min/mg of protein. nih.govnih.gov For HIM, the apparent Km was determined to be 2.52 μM, with a Vmax of 0.90 pmol/min/mg of protein, leading to an intrinsic clearance of 0.36 μl/min/mg of protein. nih.govnih.gov

Further investigations with individual recombinant UGT isoforms revealed their specific contributions to ticagrelor glucuronidation. UGT1A9 exhibited the highest intrinsic clearance with a value of 0.56 μl/min/mg of protein. nih.gov Other UGT isoforms contributed to a lesser extent, with intrinsic clearance values of 0.07, 0.04, 0.04, 0.03, 0.02, and 0.01 μl/min/mg of protein for UGT1A7, UGT1A3, UGT1A4, UGT1A1, UGT2B7, and UGT1A8, respectively. nih.gov

Table 1: Kinetic Parameters for Ticagrelor Glucuronidation in Human Liver and Intestinal Microsomes

Parameter Human Liver Microsomes (HLM) Human Intestinal Microsomes (HIM)
Apparent Km (μM) 5.65 2.52
Vmax (pmol/min/mg protein) 8.03 0.90
Intrinsic Clearance (Vmax/Km) (μl/min/mg protein) 1.42 0.36
Table 2: Intrinsic Clearance of Ticagrelor Glucuronidation by Recombinant UGT Isoforms
UGT Isoform Intrinsic Clearance (CLint) (μl/min/mg protein)
UGT1A9 0.56
UGT1A7 0.07
UGT1A3 0.04
UGT1A4 0.04
UGT1A1 0.03
UGT2B7 0.02

| UGT1A8 | 0.01 |

Analysis of Substrate Inhibition Kinetics in Glucuronide Formation

Interestingly, the glucuronidation of ticagrelor in both HLM and HIM exhibits substrate inhibition kinetics. nih.govnih.gov This indicates that at higher concentrations of ticagrelor, the rate of glucuronide formation decreases. The substrate inhibition constant (Ksi) was determined to be 1,343.0 μM in HLM and 292.9 μM in HIM. nih.govnih.gov This phenomenon suggests a complex interaction between ticagrelor and the UGT enzymes at elevated substrate levels.

Iv. Analytical Methodologies for the Quantification of Ticagrelor Ch2o β D Glucuronide

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for isolating Ticagrelor (B1683153) CH2O-β-D-Glucuronide from complex biological matrices and separating it from the parent drug and other related substances. The choice of technique is often dictated by the required sensitivity, resolution, and analysis time.

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) configuration, is a widely employed technique for the analysis of Ticagrelor and its metabolites. nih.gov RP-HPLC separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.

Several RP-HPLC methods have been developed for Ticagrelor in various samples. rroij.com These methods typically utilize a C18 column as the stationary phase, which provides excellent retention and separation for a wide range of compounds, including Ticagrelor. rroij.comasianjpr.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. rroij.comresearchgate.netgsconlinepress.com The pH of the mobile phase is a critical parameter that is adjusted to ensure optimal separation and peak shape. rroij.com Isocratic elution, where the mobile phase composition remains constant, is often used for simpler analyses, while gradient elution, with a changing mobile phase composition, may be employed to resolve more complex mixtures of metabolites. researchgate.net

Table 1: Examples of RP-HPLC Conditions for Ticagrelor Analysis Note: These methods were developed for Ticagrelor and can be adapted for its glucuronide metabolite.

Stationary Phase Mobile Phase Flow Rate (mL/min) Detection Reference
C18 (250 x 4.6 mm, 5µ) Acetonitrile:Methanol (85:15 v/v) 1.0 PDA at 255 nm asianjpr.com
Symmetry C18 (250 mm×4.6 mm, 5 μm) Phosphate buffer:Methanol (pH 4) (25:75 v/v) 1.0 UV at 256 nm rroij.com
Kromasil C18 (250×4.6 mm, 5 μ) Aqueous buffer (formic acid, triethylamine):Acetonitrile (50:50 v/v) 1.3 UV at 256 nm researchgate.net
Zorbax Plus C8 (150×4.6mm, 5.0μm) Acetonitrile:Ammonium acetate (B1210297) 50mM (pH 8.2) (57:43, v/v) 0.7 PDA at 270 nm nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. acgpubs.org This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For the analysis of complex biological samples containing metabolites like Ticagrelor CH2O-β-D-Glucuronide, UPLC can provide enhanced sensitivity and better separation from endogenous matrix components. ijaem.net

The principles of separation in UPLC are the same as in HPLC, but the increased efficiency allows for shorter run times and reduced solvent consumption. acgpubs.org UPLC is almost always paired with mass spectrometry for the analysis of metabolites due to its ability to resolve closely eluting compounds and deliver sharp, concentrated peaks to the detector, thereby improving the signal-to-noise ratio.

Spectrometric Detection Methods

Following chromatographic separation, sensitive and specific detection is required for quantification and structural confirmation.

Ultraviolet (UV) spectrometry is a common detection method used with HPLC. nih.gov It measures the absorbance of light by the analyte at a specific wavelength. For Ticagrelor, the maximum absorbance is typically observed around 254-256 nm or 282 nm, and this wavelength is often selected for detection to achieve maximum sensitivity. rroij.comasianjpr.comgsconlinepress.comajper.com While UV detection is robust and cost-effective, it may lack the specificity required to definitively identify and quantify a metabolite like this compound in a complex mixture without a pure reference standard for that specific conjugate. ajper.com The presence of other compounds that absorb at the same wavelength can cause interference.

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is the gold standard for metabolite identification and quantification due to its exceptional sensitivity and specificity. nih.gov For structural elucidation and robust quantification, tandem mass spectrometry (MS/MS) is employed.

In an LC-MS/MS system, after the analyte elutes from the LC column, it is ionized, typically using electrospray ionization (ESI). For Ticagrelor and its metabolites, ESI in the negative ion mode has been shown to be effective. nih.gov The resulting molecular ion (or a related adduct) is selected in the first mass analyzer (Q1). This selected ion is then fragmented by collision with an inert gas in a collision cell (Q2). The resulting fragment ions are then separated and detected in a second mass analyzer (Q3).

This process, known as Selected Reaction Monitoring (SRM), allows for highly specific quantification. For Ticagrelor, a common transition is from the deprotonated molecule [M-H]⁻ at m/z 521.11 to a specific fragment ion at m/z 361.10. nih.gov For the CH2O-β-D-Glucuronide metabolite, a characteristic neutral loss of the glucuronic acid moiety (176 Da) is a key indicator of its presence. nih.gov The fragmentation pattern of the remaining aglycone portion would be expected to be similar to that of the parent drug, providing structural confirmation. This technique allows for the differentiation of the glucuronide conjugate from the parent drug and other metabolites, even if they are not perfectly separated chromatographically.

Table 2: Mass Spectrometry Transitions for Ticagrelor and its Active Metabolite Note: While specific transitions for this compound are not publicly detailed, the methodology would follow these principles.

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Reference
Ticagrelor 521.11 361.10 Negative ESI nih.gov
AR-C124910XX (Active Metabolite) 477.03 361.10 Negative ESI nih.gov

Bioanalytical Method Development and Validation for Biological Matrices (excluding human clinical samples)

Before a method can be used for reliable quantification, it must undergo rigorous validation. This process establishes the performance characteristics of the method and ensures that the data generated are accurate and precise. For bioanalytical methods intended for non-clinical studies, such as those involving rat or dog plasma, specific validation parameters are assessed.

A bioanalytical method for Ticagrelor and its metabolites has been developed and validated in rat plasma using RP-HPLC. nih.govnih.gov The validation process typically involves several key experiments:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specific range. For example, a method for Ticagrelor in rat plasma was shown to be linear over the concentration range of 100 ng/mL to 800 ng/mL. nih.govnih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels.

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. A liquid-liquid extraction procedure is often used for plasma samples. nih.govnih.gov

Stability: Evaluating the stability of the analyte in the biological matrix under different storage and handling conditions.

The development of such validated methods is a prerequisite for conducting pharmacokinetic studies in preclinical animal models, allowing for the accurate measurement of the concentration-time profiles of compounds like this compound.

Sample Preparation Techniques

Effective sample preparation is critical to remove interfering substances from biological matrices like plasma and urine, thereby enhancing the accuracy and sensitivity of the analysis. The most common techniques used for the extraction of ticagrelor and its metabolites are protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protein Precipitation (PPT): This is a rapid and straightforward method for preparing plasma samples. nih.govacgpubs.org It involves adding a precipitating agent, typically acetonitrile, to the plasma sample. nih.govacgpubs.orgpharmacompass.com The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. nih.govfrontiersin.org The resulting supernatant, which contains the analytes of interest, is then typically filtered and directly injected into the LC-MS/MS system. pharmacompass.comnih.gov This method is noted for its simplicity and good reproducibility. acgpubs.org For instance, one validated method involves adding acetonitrile (containing an internal standard) to a 50 µL plasma sample, followed by vortexing and centrifugation. nih.gov Another approach uses 320 μL of acetonitrile with an internal standard mixed with 150 µL of plasma. frontiersin.org

Liquid-Liquid Extraction (LLE): LLE is another widely used technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govnih.gov For the analysis of ticagrelor and its metabolites in plasma, ethyl acetate is a commonly used extraction solvent. oup.comnih.govtrdizin.gov.tr In one method, plasma samples were processed using liquid-liquid extraction with ethyl acetate before LC-MS/MS analysis. oup.com A combination of hexane (B92381) and ethyl acetate (50/50, v/v) has also been shown to provide an optimal balance between extraction recovery and minimizing interference from endogenous compounds. nih.gov

Solid-Phase Extraction (SPE): SPE is a versatile and efficient sample preparation technique that can be used for the extraction of ticagrelor and its metabolites. While less frequently cited in the immediate context of this compound in the provided research, it is a standard technique for bioanalytical method development, offering clean extracts and high recovery rates. pharmacompass.com

Method Validation Parameters

Linearity and Sensitivity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are generated by plotting the instrument response against known concentrations of the analyte. acgpubs.orgnih.gov For ticagrelor and its active metabolite AR-C124910XX, methods have been validated with linear ranges from 0.2 ng/mL to 2,500 ng/mL and 0.5 ng/mL to 2,000 ng/mL in human plasma. oup.comnih.gov The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. oup.comacgpubs.org LLOQs for ticagrelor and AR-C124910XX have been reported as low as 0.2 ng/mL and 0.5 ng/mL. oup.comnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements. oup.com These are typically evaluated at multiple concentration levels (low, medium, and high quality control samples). oup.com For ticagrelor and AR-C124910XX, intra-day and inter-day precision values (expressed as relative standard deviation, %RSD) are generally required to be ≤15%, with accuracy (%RE) within ±15% of the nominal value. oup.comnih.govnih.gov

Repeatability: Repeatability, often assessed as part of precision studies, demonstrates the consistency of results within the same laboratory, by the same operator, using the same equipment over a short period. The low intra-assay precision values reported for ticagrelor and its metabolites confirm the high repeatability of the LC-MS/MS methods. nih.govoup.com

Stability: Stability experiments are conducted to evaluate the integrity of the analytes in the biological matrix under different storage and handling conditions. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at storage temperatures (e.g., -80°C). nih.govnih.gov For example, ticagrelor and its metabolite AR-C124910XX have demonstrated stability in plasma through three freeze-thaw cycles and for extended periods when stored at -80°C.

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances or other metabolites. oup.com This is confirmed by analyzing blank samples from multiple sources to ensure no interfering peaks are present at the retention times of the analytes. oup.com

Data Tables

Table 1: Sample Preparation Techniques for Ticagrelor Metabolite Analysis

Technique Matrix Reagents/Solvents Key Steps Reference
Protein Precipitation Human Plasma Acetonitrile Addition of solvent, vortexing, centrifugation, collection of supernatant. nih.govacgpubs.orgnih.gov
Liquid-Liquid Extraction Human Plasma Ethyl Acetate Extraction with solvent, separation of organic layer, evaporation, reconstitution. oup.comtrdizin.gov.tr

| Liquid-Liquid Extraction | Human Plasma | Hexane/Ethyl Acetate (50/50) | Extraction with solvent mixture, separation of organic layer. | nih.gov |

Table 2: Method Validation Parameters for Ticagrelor and Major Metabolite (AR-C124910XX)

Parameter Ticagrelor AR-C124910XX (M8) Reference
Linearity Range (ng/mL) 0.2 - 2,500 0.2 - 2,500 nih.gov
5 - 5,000 2.5 - 2,500 nih.gov
0.5 - 2,000 0.5 - 2,000 oup.com
Lower Limit of Quantification (LLOQ) (ng/mL) 0.2 0.2 nih.gov
5 2.5 nih.gov
0.5 0.5 oup.com
Intra-day Accuracy (%RE) -4.87 to 1.75 -3.22 to 4.67 nih.gov
Inter-day Accuracy (%RE) -2.18 to 7.68 -4.43 to 0.07 nih.gov
Intra-day Precision (%RSD) ≤ 7.75 ≤ 9.86 nih.gov
Inter-day Precision (%RSD) ≤ 5.67 ≤ 5.76 nih.gov

| Mean Extraction Recovery | 99.2% - 105% | 102% - 105% | acgpubs.org |

Table 3: List of Compounds

Compound Name Abbreviation / Other Names
Ticagrelor AZD6140
This compound M4
AR-C124910XX M8
AR-C133913XX M5
Acetonitrile -
Ethyl Acetate -
Hexane -
Formic Acid -
Ammonium Acetate -

V. Pharmacokinetic Disposition and Excretion Pathways of Ticagrelor Ch2o β D Glucuronide

Absorption and Distribution Characteristics of Radiolabeled Ticagrelor (B1683153) Metabolites (focus on glucuronide) in Preclinical Models

Studies using [14C]ticagrelor in mice, rats, and marmosets have been conducted to understand the disposition of the drug and its metabolites. nih.gov Following administration, ticagrelor is absorbed and extensively metabolized. The resulting metabolites, including glucuronide conjugates, are distributed throughout the body.

A key finding from preclinical studies in lactating rats is the ready transfer of ticagrelor and/or its metabolites into milk. nih.gov In these models, the total radioactivity levels were significantly higher in milk samples than in plasma, indicating that neonatal animals could be exposed to ticagrelor-related compounds through maternal milk. nih.gov This demonstrates a notable distribution characteristic of the drug's metabolites into specific biological fluids. nih.gov

In human studies, the ratio of radioactivity in plasma to whole blood was found to be 1.69, which suggests that ticagrelor and its metabolites are largely confined to the plasma space. nih.gov

Systemic Circulation and Tissue Distribution of Ticagrelor CH2O-β-D-Glucuronide (where applicable from non-human studies)

In preclinical species, including mice, rats, and marmosets, the major circulating components in plasma are ticagrelor itself and its active metabolite, AR-C124910XX. nih.gov The plasma profiles in these animal models are qualitatively similar to those observed in humans. nih.gov While glucuronide conjugates are formed during metabolism, they are not identified as the major components circulating in the plasma. nih.gov

The steady-state volume of distribution has been calculated to be approximately 4.8 L/kg in the rat and 3.7 L/kg in the marmoset. service.gov.uk Both ticagrelor and its active metabolite AR-C124910XX are highly bound to plasma proteins, at over 99.8%. nih.gov

Excretion Routes of Ticagrelor Glucuronide

The elimination of ticagrelor and its metabolites occurs through multiple routes, with fecal excretion being the predominant pathway in preclinical models. nih.govservice.gov.uk Studies with radiolabeled ticagrelor show that the routes of excretion are similar for both oral and intravenous administration. nih.gov

Urinary excretion represents a minor pathway for the elimination of ticagrelor-related compounds in preclinical species. nih.govservice.gov.uk In studies with [14C]ticagrelor, the amount of radioactivity recovered in urine was low across species. service.gov.uk

SpeciesUrinary Excretion (% of Radioactivity)
Mouse~2%
Rat~5%
Marmoset~10%
Data sourced from a nonclinical overview of ticagrelor. service.gov.uk

Fecal excretion is the primary route of elimination for ticagrelor and its metabolites in preclinical models. nih.govservice.gov.uk This pathway accounts for the majority of the administered radioactive dose in mice, rats, and marmosets. nih.gov

SpeciesFecal Excretion (% of Radioactivity)
Mouse>90%
Rat>80%
Marmoset~60%
Data sourced from a nonclinical overview of ticagrelor. service.gov.uk

The high percentage of fecal elimination is a direct result of significant biliary excretion. service.gov.uk Studies conducted in bile duct-cannulated rats demonstrated that more than 70% of the total administered radioactivity was excreted into the bile within 24 hours of dosing. service.gov.uk The primary route of elimination for the active metabolite is also thought to be biliary secretion. nih.govbrilintahcp.com

The major components identified in the feces of preclinical species were ticagrelor, the active metabolite AR-C124910XX, and the metabolite AR-C133913XX. nih.gov

Vi. Investigations into Metabolite Mediated Enzyme Inhibition and Induction

Inhibitory Potential of Ticagrelor (B1683153) CH2O-β-D-Glucuronide on Cytochrome P450 (CYP) Enzymes

Ticagrelor CH2O-β-D-Glucuronide, also referred to as ticagrelor-O-glucuronide, has been evaluated for its capacity to inhibit various Cytochrome P450 enzymes, which are pivotal in the metabolism of a vast array of drugs.

In Vitro Inhibition Profiles (e.g., CYP2B6, CYP2C9, CYP2C19)

In vitro studies utilizing human liver microsomes have demonstrated that this compound exhibits a weak inhibitory effect on specific CYP enzymes. nih.govnih.gov Research indicates that this metabolite weakly inhibits the activity of CYP2B6, CYP2C9, and CYP2C19. nih.govnih.gov Conversely, it has been observed to have limited to no inhibitory effects on other major CYP isoforms such as CYP2C8, CYP2D6, and CYP3A4. nih.govnih.gov

Determination of Apparent IC50 Values

The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For this compound, the apparent IC50 values determined from in vitro studies further characterize its weak inhibitory profile.

The reported apparent IC50 values for the inhibition of CYP isoenzymes by this compound are as follows:

CYP IsozymeApparent IC50 (μM)
CYP2B645.0
CYP2C920.0
CYP2C1918.8

These values suggest that relatively high concentrations of the metabolite are required to achieve significant inhibition of these enzymes. nih.govnih.gov

Assessment of UDP-Glucuronosyltransferase (UGT) Inhibition by Ticagrelor and its Glucuronidated Metabolite

UDP-Glucuronosyltransferases are the enzymes responsible for the glucuronidation of ticagrelor to form this compound. Investigations have also explored the potential for both the parent drug, ticagrelor, and its glucuronide metabolite to inhibit UGT enzyme activity.

Studies have shown that both ticagrelor and this compound exhibit little to no inhibitory effects on several major UGT isoforms, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7. nih.govnih.gov For instance, at concentrations up to 100 μM, this compound did not cause significant inhibition of UGT1A1, UGT1A3, and UGT1A4. nih.gov While ticagrelor itself can show some inhibition of certain UGTs at higher concentrations, its glucuronidated metabolite demonstrates a negligible inhibitory profile against these key UGT enzymes. nih.gov

Mechanistic Studies of Metabolite-Enzyme Interactions

Detailed mechanistic studies specifically elucidating the nature of the interaction (e.g., competitive, non-competitive, or mechanism-based inhibition) between this compound and CYP or UGT enzymes are not extensively detailed in the currently available scientific literature. The characterization of its inhibitory effects has primarily been through the determination of IC50 values, which indicates a weak interaction. The glucuronidation of ticagrelor itself has been shown to follow substrate inhibition kinetics in both human liver and intestinal microsomes, a phenomenon where the substrate at high concentrations inhibits its own metabolism. nih.govnih.gov However, this kinetic behavior describes the formation of this compound and does not define the mechanism by which the metabolite itself might inhibit other enzymes. Further research would be necessary to fully understand the precise molecular mechanisms underpinning the observed weak inhibitory effects of this compound on specific CYP isoforms.

Vii. Genetic and Inter Individual Variability in Ticagrelor Glucuronidation

Influence of UGT Genetic Polymorphisms on Ticagrelor (B1683153) Glucuronide Formation

The primary enzymes responsible for the glucuronidation of ticagrelor belong to the UDP-glucuronosyltransferase (UGT) superfamily. nih.govnih.gov Genetic polymorphisms within the genes encoding these enzymes can lead to altered enzyme activity, thereby affecting the rate and extent of Ticagrelor CH2O-β-D-Glucuronide formation. nih.gov Studies utilizing recombinant human UGTs have identified that multiple isoforms are involved in this metabolic process. Specifically, UGT1A9 demonstrates the highest catalytic activity, followed by UGT1A7, UGT1A3, UGT1A4, UGT1A1, UGT2B7, and UGT1A8. nih.govfrontiersin.orgnih.gov The significant role of UGT1A9 is particularly noted in the liver, a primary site of drug metabolism. nih.gov

Genetic variations, most commonly Single Nucleotide Polymorphisms (SNPs), in UGT genes are a key source of inter-individual differences in drug metabolism. For ticagrelor, research has particularly investigated SNPs in UGT1A9 and UGT2B7.

A genome-wide association study identified a link between a SNP in UGT2B7 and the steady-state plasma concentration of ticagrelor's active metabolite, AR-C124910XX, though not of ticagrelor itself. nih.gov This suggests that UGT2B7 may be more involved in the downstream metabolism of ticagrelor's metabolites rather than the parent drug. nih.gov General studies on UGT functionality have shown that variants such as UGT2B7*2 can lead to decreased glucuronidation capacity for various substrates. nih.gov While specific studies on the direct effect of UGT1A9 SNPs on ticagrelor glucuronide levels are limited, its prominent role in the process makes its genetic variants a subject of high interest for future research. nih.gov

Genetic variants in UGT enzymes directly influence their catalytic efficiency, which in turn affects the circulating levels of glucuronide metabolites. In vitro studies have quantified the contributions of various UGT isoforms to the formation of this compound.

UGT1A9 exhibits the highest efficiency in catalyzing ticagrelor glucuronidation, with a determined intrinsic clearance (CLint) value of 0.56 μl min−1·mg protein−1. nih.gov The kinetics for this reaction by UGT1A9, as well as by UGT1A3, UGT1A4, UGT1A1, UGT1A7, UGT1A8, and UGT2B7, have been shown to follow Michaelis-Menten kinetics. nih.gov For instance, the intrinsic clearance values for other contributing isoforms are significantly lower than UGT1A9, underscoring its primary role. nih.gov

The presence of a SNP can alter these kinetic parameters. For example, studies on other substrates have demonstrated that the UGT1A93 variant (M33T) can lead to an almost complete loss of catalytic activity, while the UGT1A92 variant (C3Y) can result in altered substrate affinity and turnover rate. nih.gov Such changes due to genetic polymorphisms would be expected to directly impact the formation rate and plasma concentrations of this compound, although specific data for ticagrelor remains an area for further investigation.

Role of Transporter Genetic Polymorphisms (e.g., SLCO1B1) on Metabolite Disposition

The disposition of ticagrelor and its metabolites is also influenced by drug transporters. The SLCO1B1 gene encodes the organic anion transporting polypeptide 1B1 (OATP1B1), a transporter involved in the uptake of various drugs into the liver. Polymorphisms in SLCO1B1 have been investigated for their potential impact on ticagrelor pharmacokinetics, with some conflicting results.

Some research suggests that polymorphisms in SLCO1B1 can affect the pharmacokinetics of ticagrelor. nih.gov A co-expression analysis revealed a strong positive correlation in the expression of UGT2B7, CYP3A4, and SLCO1B1 in both blood and liver, indicating a coordinated role in drug metabolism and transport. nih.gov However, a study in healthy Chinese male volunteers found that common genetic variants in SLCO1B1, including SLCO1B1*5 (rs4149056), had no significant effect on the pharmacokinetics of either ticagrelor or its active metabolite. nih.govnih.gov This suggests that the influence of SLCO1B1 polymorphisms may be population-specific or of minor clinical relevance compared to other factors.

Methodologies for Pharmacogenetic and Population Pharmacokinetic Modeling (excluding clinical outcomes)

To dissect the complex interplay of genetic and other factors on drug disposition, researchers employ pharmacogenetic and population pharmacokinetic (PopPK) modeling. These mathematical models are designed to describe the relationship between drug concentrations and various patient characteristics (covariates), including genetic makeup.

For ticagrelor, PopPK models have been developed using data from large patient cohorts, such as the DISPERSE-2 and PLATO studies. nih.gov These analyses have successfully characterized the pharmacokinetic profiles of ticagrelor and its active metabolite, AR-C124910XX. A one-compartment model with first-order absorption has been shown to best describe the pharmacokinetics of ticagrelor. nih.gov

In developing these models, a wide range of covariates are assessed, including demographics, biomarkers, and genetic information. nih.gov Software tools like PLINK are utilized for genome-wide association studies (GWAS) and population genetics research, allowing for the statistical analysis of relationships between genetic variants and pharmacokinetic parameters. nih.gov These modeling approaches are essential for quantifying the magnitude of influence that specific genetic polymorphisms, such as those in UGT and transporter genes, have on the concentration of ticagrelor and its metabolites, including this compound.

Research Findings on Ticagrelor Glucuronidation

Factor Investigated Key Finding Significance References
UGT Isoform Contribution UGT1A9 exhibits the highest catalytic activity for ticagrelor glucuronidation.Identifies the primary enzyme responsible for forming the glucuronide metabolite. nih.gov, frontiersin.org, nih.gov
UGT Kinetics Ticagrelor glucuronidation by UGT1A9 follows Michaelis-Menten kinetics.Provides a mathematical framework for understanding the rate of metabolite formation. nih.gov
UGT2B7 Polymorphism A SNP in UGT2B7 was associated with levels of the active metabolite AR-C124910XX.Suggests a role for UGT2B7 in the downstream metabolic pathway. nih.gov
SLCO1B1 Polymorphism Studies show conflicting results; some find no effect on ticagrelor PK in Chinese subjects.The role of this transporter may be population-dependent or less significant than other factors. nih.gov, nih.gov, nih.gov
Population PK Modeling A one-compartment model describes ticagrelor's PK profile in large patient populations.Enables quantification of variability and the influence of covariates like genetics. nih.gov

Viii. Advanced Research Directions and Future Perspectives

In Silico Modeling and Simulation of Glucuronidation Pathways

The use of computational, or in silico, models represents a significant frontier in predicting the metabolic fate of xenobiotics, including the glucuronidation of ticagrelor (B1683153). These techniques offer a cost-effective and rapid alternative to traditional in vitro and in vivo studies, providing valuable insights during the early stages of drug discovery and development. nih.gov

Advanced in silico approaches, such as physiologically based pharmacokinetic (PBPK) modeling, are emerging as powerful tools. PBPK models integrate physiological, biochemical, and drug-specific data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. For instance, PBPK models have been successfully used to simulate the impact of liver cirrhosis on the primary and secondary glucuronidation of other drugs, a strategy that could be adapted for ticagrelor to predict its metabolism under various physiological and pathological conditions. researchgate.net

Future research will likely focus on developing and refining PBPK models specifically for ticagrelor and its metabolites, including Ticagrelor CH2O-β-D-Glucuronide. These models could incorporate data on the specific UDP-glucuronosyltransferase (UGT) isoforms involved in ticagrelor's glucuronidation (UGT1A9, UGT1A7, UGT1A3, UGT1A4, UGT1A1, UGT2B7, and UGT1A8) to enhance predictive accuracy. nih.govnih.gov However, challenges remain in accurately scaling in vitro kinetic data to in vivo scenarios for glucuronidated compounds, a key area for ongoing investigation. nih.gov

Table 1: Key UGT Isoforms Involved in Ticagrelor Glucuronidation

UGT Isoform Catalytic Activity Location of Expression
UGT1A9 Highest catalytic activity towards ticagrelor. nih.govnih.gov Primarily in the liver; also in the kidney. nih.govyoutube.com
UGT1A7 Involved in ticagrelor glucuronidation. nih.govnih.gov Expressed in the gastrointestinal tract. youtube.com
UGT1A3 Involved in ticagrelor glucuronidation. nih.govnih.gov Expressed in the liver and intestine. youtube.com
UGT1A4 Involved in ticagrelor glucuronidation. nih.govnih.gov Primarily expressed in the liver. youtube.com
UGT1A1 Involved in ticagrelor glucuronidation. nih.govnih.gov Expressed in the liver and intestine. youtube.com
UGT2B7 Involved in ticagrelor glucuronidation. nih.govnih.gov Expressed in the liver, kidney, and intestine. youtube.com
UGT1A8 Involved in ticagrelor glucuronidation. nih.govnih.gov Expressed in the gastrointestinal tract. youtube.com

This table summarizes the UDP-glucuronosyltransferase (UGT) isoforms identified as being involved in the metabolic conversion of ticagrelor to its O-glucuronide metabolite.

Co-metabolism and Interaction with Endogenous Substrates of UGTs

UGT enzymes metabolize a wide array of both endogenous substances (e.g., bilirubin, steroid hormones) and exogenous compounds (xenobiotics). youtube.comnih.gov This broad substrate specificity creates a potential for competitive interactions, where the co-administration of multiple UGT substrates could alter their respective metabolic pathways.

Studies have investigated the potential of ticagrelor and its O-glucuronide metabolite to inhibit major human UGT isoforms. The results indicated little to no inhibition of UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7 by either compound. nih.govnih.gov This suggests a low probability of ticagrelor or its glucuronide directly impairing the metabolism of endogenous substrates or co-administered drugs that are primarily cleared by these UGTs.

However, the potential for interaction is not limited to direct enzyme inhibition. Competition for the same UGT enzymes could still occur. Given that UGT1A9, a major enzyme in ticagrelor glucuronidation, is also responsible for metabolizing key endogenous compounds, future research could explore the potential for subtle interactions under specific conditions, such as in individuals with genetic polymorphisms affecting UGT1A9 activity. nih.gov Furthermore, metabolites produced by the gut microbiome can compete with xenobiotics for host enzyme binding sites, an indirect mechanism of interaction that warrants further investigation in the context of ticagrelor metabolism. nih.gov

Development of Novel Experimental Models for Glucuronide Metabolism Studies

Advancing our understanding of glucuronide metabolism, including that of this compound, relies on the development and refinement of experimental models. Current in vitro models, such as human liver microsomes (HLM), human intestinal microsomes (HIM), and preparations of recombinant human UGTs, have been instrumental in identifying the key enzymes involved in ticagrelor's glucuronidation. nih.govnih.gov

Future research will likely focus on more complex and physiologically relevant models. These may include:

3D Cell Cultures and Organoids: Liver and intestinal organoids that more accurately replicate the complex cellular architecture and function of these tissues in vivo.

Microfluidic "Organ-on-a-Chip" Systems: These devices can simulate the interactions between different organs (e.g., intestine and liver) to provide a more integrated view of a drug's metabolism and disposition.

Advanced Animal Models: Development of humanized mouse models that express human UGT enzymes to better predict human-specific metabolic pathways.

A promising conceptual framework is the proposed "transport-glucuronidation classification system." This system would classify compounds based on the kinetics of both their glucuronidation and the transport of the resulting glucuronide. nih.gov Developing this system for ticagrelor could help predict the interplay between its metabolism and transport, offering better predictions of its in vivo behavior and potential for drug-drug interactions. nih.gov Additionally, computational tools like sequence similarity networks (SSNs) could be employed to discover novel enzymes or pathways involved in glucuronide metabolism. nih.gov

Implications of Metabolite Formation for Preclinical Drug Development and Pharmacological Research

The formation of metabolites is a critical consideration in preclinical drug development, influencing a compound's efficacy, safety, and pharmacokinetic profile. Ticagrelor is an active drug that does not require metabolic activation. nih.gov Its primary active metabolite, AR-C124910XX, is formed through CYP-mediated pathways. nih.govnih.gov

The formation of this compound is a significant elimination pathway, converting the parent compound into a more water-soluble form for excretion, primarily in the urine. nih.govnih.gov While glucuronidation is typically a detoxification process, the metabolites themselves are not always inert. Research has shown that Ticagrelor-O-glucuronide can weakly inhibit several cytochrome P450 enzymes, specifically CYP2B6, CYP2C9, and CYP2C19. nih.govnih.gov

Table 2: Inhibitory Effects of Ticagrelor-O-Glucuronide on CYP Enzymes

CYP Enzyme Apparent IC₅₀ (μM) Level of Inhibition
CYP2B6 45.0 Weak nih.govnih.gov
CYP2C9 20.0 Weak nih.govnih.gov
CYP2C19 18.8 Weak nih.govnih.gov

This table shows the in vitro inhibitory potential of Ticagrelor-O-glucuronide against several cytochrome P450 (CYP) enzymes. The IC₅₀ value represents the concentration of the metabolite required to inhibit 50% of the enzyme's activity.

This finding has important implications for preclinical research. It highlights the need to characterize the pharmacological activity of major metabolites, even those formed through phase II conjugation. The potential for Ticagrelor-O-glucuronide to cause drug-drug interactions via CYP inhibition warrants further investigation during preclinical safety assessment. nih.govnih.gov Furthermore, the formation of glucuronides can lead to enterohepatic recycling, where the glucuronide is excreted in the bile, hydrolyzed back to the parent compound by gut bacteria, and reabsorbed. nih.gov This process can prolong the drug's half-life and exposure, a phenomenon that should be investigated for ticagrelor in preclinical models. nih.gov

Strategies for Modulating Glucuronidation Pathways of Xenobiotics

The ability to modulate glucuronidation pathways offers a potential therapeutic strategy to optimize drug efficacy and minimize toxicity. Several approaches could be explored in the context of xenobiotic metabolism, with potential relevance to ticagrelor.

One strategy involves targeting the enzymes that reverse glucuronidation. For example, inhibiting bacterial β-glucuronidases in the gut can prevent the deconjugation of glucuronide metabolites. nih.gov This can enhance the elimination of the parent drug and, in some cases, reduce localized toxicity in the gut caused by the reactivated compound. nih.govnih.gov

Another approach focuses on the interplay between UGT enzymes and efflux transporters, such as breast cancer resistance protein (BCRP) and multidrug resistance-associated proteins (MRPs). These transporters are crucial for moving glucuronides out of cells and into bile or blood for elimination. nih.gov The inhibition or induction of these transporters can significantly alter the disposition of a drug and its glucuronide metabolites. nih.gov Understanding and potentially manipulating this "Phase III" metabolism could be a strategy to control the systemic and local concentrations of ticagrelor and its glucuronide.

Finally, dietary components and the gut microbiome can influence xenobiotic metabolism. nih.govmdpi.com Future research could explore how specific dietary interventions might alter the activity of ticagrelor-metabolizing UGTs or the gut bacteria involved in its potential enterohepatic recycling. These strategies, while still largely in the exploratory phase, represent innovative future directions for personalizing and optimizing drug therapy.

Q & A

Q. How can researchers align studies on this compound with broader pharmacological theories of prodrug activation?

  • Answer : Frame hypotheses using Michaelis-Menten kinetics to model enzyme-catalyzed hydrolysis. Compare with established prodrugs (e.g., clopidogrel) to identify conserved activation mechanisms. Link findings to systems pharmacology models predicting tissue-specific metabolite exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.